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molecular formula C10H9N3O B8321266 1-(2-Hydroxyethyl)-1H-benzimidazole-7-carbonitrile

1-(2-Hydroxyethyl)-1H-benzimidazole-7-carbonitrile

Cat. No. B8321266
M. Wt: 187.20 g/mol
InChI Key: LYDZBCFIIYATHV-UHFFFAOYSA-N
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Patent
US08093402B2

Procedure details

3-amino-2-[(2-hydroxyethyl)amino]benzonitrile (38 g, crude), is dissolved in formic acid (150 ml) and stirred under reflux for 1 hour. The reaction mixture is concentrated to dryness under reduced pressure to give a dark solid. This solid is dissolved in 200 ml of methanol with heating and while still hot, 60 ml of triethylamine is added and reflux for 1 hour. The mixture is concentrated under vacuum and the precipitate is filtered and washed with water then dried to give the desired compound (27 g, 70% from intermediate 11).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:10][CH2:11][CH2:12][OH:13])=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[CH2:14](N(CC)CC)C>C(O)=O.CO>[OH:13][CH2:12][CH2:11][N:10]1[C:3]2[C:4]([C:5]#[N:6])=[CH:7][CH:8]=[CH:9][C:2]=2[N:1]=[CH:14]1

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
NC=1C(=C(C#N)C=CC1)NCCO
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark solid
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Name
Type
product
Smiles
OCCN1C=NC2=C1C(=CC=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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